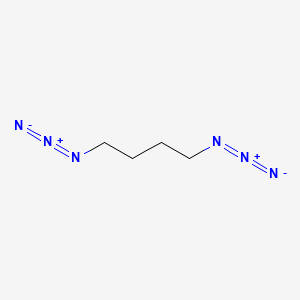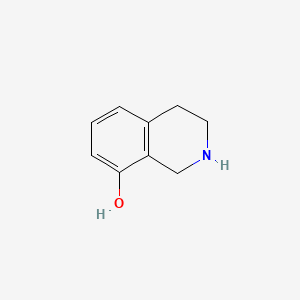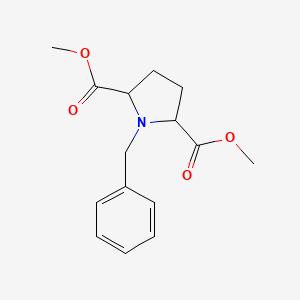
Fdnp-D-Val-NH2
概要
説明
(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide: is a derivative of amino acids used primarily in the field of chiral analysis. It is a variant of Marfey’s reagent, which is commonly used for the derivatization of amino acids to facilitate their separation and analysis by high-performance liquid chromatography (HPLC). The compound is known for its ability to form diastereomers with amino acids, which can then be separated and analyzed to determine the enantiomeric composition of the sample .
科学的研究の応用
(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chiral Analysis: The compound is used to derivatize amino acids, enabling their separation and analysis by HPLC.
Natural Product Analysis: It is employed in the analysis of bioactive natural products, including peptides and proteins, to determine their stereochemistry.
Pharmaceutical Research: (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide is used in drug development to analyze the chiral purity of pharmaceutical compounds.
Protein Engineering: The compound aids in the study of protein structures and functions by analyzing the chiral composition of amino acids in proteins.
作用機序
Target of Action
The primary target of the compound (2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide, also known as Fdnp-D-Val-NH2, are amino acids . This compound is used in the synthesis of chiral variants of Marfey’s reagent , which is a chemical that reacts with the N-terminal amino acid of polypeptides . This interaction can be helpful for sequencing proteins .
Mode of Action
This compound interacts with its targets, the amino acids, by forming diastereomeric derivatives . These diastereomers are then separable by reversed-phase high-performance liquid chromatography (RP-HPLC) . The formation of these diastereomers is a key part of the compound’s mode of action.
Biochemical Pathways
The interaction of this compound with amino acids affects the biochemical pathways involved in protein sequencing . By forming diastereomeric derivatives with amino acids, this compound allows for the separation and identification of different amino acids . This can provide valuable information about the sequence of amino acids in a protein, which is crucial for understanding the protein’s structure and function.
Pharmacokinetics
The compound is used in laboratory settings for protein sequencing , suggesting that its bioavailability is sufficient for this application
Result of Action
The molecular effect of this compound’s action is the formation of diastereomeric derivatives with amino acids . On a cellular level, this allows for the separation and identification of different amino acids in a protein sequence . This can provide valuable information about the structure and function of the protein.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of this compound with amino acids to form diastereomeric derivatives occurs under alkaline conditions . Additionally, the separation of these derivatives by RP-HPLC can be affected by factors such as the composition of the mobile phase and the temperature
生化学分析
Biochemical Properties
Fdnp-D-Val-NH2 plays a significant role in biochemical reactions, particularly in the separation of amino acid enantiomers. It interacts with various enzymes and proteins, facilitating the resolution of diastereomeric derivatives. The compound is synthesized by reacting 1,5-difluoro-2,4-dinitrobenzene with D-valine amide in the presence of a base. The interaction between this compound and amino acids involves the formation of hydrogen bonds, which are crucial for the separation process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the function of cells by altering the activity of specific enzymes and proteins. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with amino acids, leading to the formation of stable derivatives. These derivatives can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC). This compound can also inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in enzyme activity and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At high doses, this compound can have toxic effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function increases dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can affect metabolic flux by altering the activity of key enzymes in these pathways. For example, this compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolite levels. Additionally, the compound can interact with cofactors such as NADH and FADH2, influencing their role in cellular respiration .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can accumulate in specific tissues, depending on its affinity for certain binding proteins. This localization can affect the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence cellular respiration and energy production. Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
準備方法
Synthetic Routes and Reaction Conditions: (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide is synthesized by the nucleophilic substitution of one fluorine atom in 1,5-difluoro-2,4-dinitrobenzene (DFDNB) with D-valinamide. The reaction typically involves mixing DFDNB with D-valinamide in the presence of a base such as sodium bicarbonate (NaHCO3) and a solvent like acetone. The reaction is carried out at a temperature range of 40-50°C .
Industrial Production Methods: While specific industrial production methods for (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions: (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide primarily undergoes nucleophilic substitution reactions. The compound reacts with amino acids to form diastereomeric derivatives, which can then be separated and analyzed by HPLC .
Common Reagents and Conditions:
Reagents: 1,5-difluoro-2,4-dinitrobenzene (DFDNB), D-valinamide, sodium bicarbonate (NaHCO3), acetone.
Conditions: Temperature range of 40-50°C, aqueous NaHCO3, and acetone as the solvent.
Major Products: The major products of the reaction are diastereomeric derivatives of amino acids, which are used for chiral analysis .
類似化合物との比較
(R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide is one of several derivatives of Marfey’s reagent used for chiral analysis. Similar compounds include:
Fdnp-L-Phe-NH2: Another variant used for chiral analysis, with L-phenylalanine as the chiral auxiliary.
Fdnp-L-Leu-NH2: Utilized for the same purpose, with L-leucine as the chiral auxiliary.
Uniqueness: (R)-2-[(5-Fluoro-2,4-dinitrophenyl)amino]-3-methylbutanamide is unique in its ability to form diastereomers with amino acids, providing large differences in retention times during HPLC analysis. This makes it particularly effective for the separation and analysis of amino acid enantiomers .
特性
IUPAC Name |
(2R)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFFRKNPAXXEBL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583686 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210529-62-7 | |
| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-D-valinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 210529-62-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)











